CID 78062202
Description
CID 78062202 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a resource managed by the National Center for Biotechnology Information (NCBI). For instance, analogous CIDs such as hibiscus acid (CID 6481826) and gallic acid (CID 370) are bioactive compounds in Hibiscus sabdariffa with well-documented roles in antioxidant and anti-inflammatory activities .
Given the absence of direct data on this compound in the provided evidence, this article will focus on generalized methodologies for comparing compounds using PubChem identifiers and contextualize these approaches with examples from the evidence.
Properties
Molecular Formula |
GeNi3 |
|---|---|
Molecular Weight |
248.71 g/mol |
InChI |
InChI=1S/Ge.3Ni |
InChI Key |
LQIBRCQOSBXOGI-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062202” involves a series of chemical reactions under specific conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic processes and automated monitoring systems are employed to maintain consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78062202” undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups.
Addition: It can undergo addition reactions with other molecules to form larger compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, acids, and bases are typical reagents.
Addition: Catalysts and specific solvents are often required.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound “CID 78062202” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate in pharmacological research.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which compound “CID 78062202” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological outcomes. The exact pathways and targets depend on the context of its application, such as therapeutic use or chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare CID 78062202 with structurally or functionally related compounds, researchers typically employ the following strategies:
Structural and Functional Annotation
PubChem provides canonical SMILES, molecular formulas, and bioactivity data for compounds. For example:
- Gallic acid (CID 370): Molecular formula C₇H₆O₅, known for antioxidant properties.
- Caffeic acid (CID 689043) : Molecular formula C₉H₈O₄, linked to anti-inflammatory effects.
- Chlorogenic acid (CID 1794427) : Molecular formula C₁₆H₁₈O₉, associated with glucose metabolism modulation .
A hypothetical comparison of this compound with these compounds would involve analyzing its molecular descriptors (e.g., molecular weight, hydrogen bond donors/acceptors) and bioactivity profiles.
Analytical Techniques for Compound Characterization
highlights the use of LC-ESI-MS with in-source collision-induced dissociation (CID) to differentiate structurally similar compounds like ginsenosides. This method could theoretically resolve structural differences between this compound and analogs by analyzing fragmentation patterns .
Bioactivity and Therapeutic Potential
For instance:
- Probiotics (e.g., Bifidobacterium) reduce chemotherapy-induced diarrhea (CID) incidence (OR = 0.26, 95% CI: 0.19–0.35) by modulating gut microbiota .
- Hibiscus-derived compounds (e.g., quercetin, CID 5280343) exhibit anti-cancer properties via TNF-α inhibition (SMD = -1.13, 95% CI: -1.55–-0.70) .
Data Tables for Comparative Analysis
Table 1: Structural and Bioactive Properties of Selected PubChem CIDs
Table 2: Analytical Techniques for Compound Comparison
| Technique | Application Example | Reference |
|---|---|---|
| LC-ESI-MS with CID | Differentiates ginsenoside isomers (e.g., Rf vs. F11) | |
| Meta-analysis | Quantifies efficacy of probiotics in CID prevention |
Research Findings and Limitations
- Structural Insights: Compounds like gallic acid (CID 370) and hibiscus acid (CID 6481826) share phenolic frameworks, which correlate with antioxidant capacity. Similar analyses could infer this compound’s reactivity .
- Methodological Gaps : The absence of explicit data on this compound in the evidence limits direct comparisons. Future studies should prioritize experimental validation using techniques outlined in and (e.g., LC-MS, spectral characterization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
